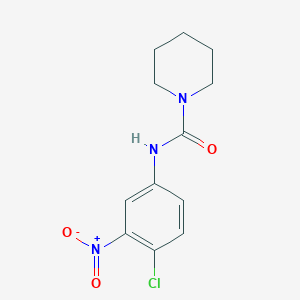

N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-5-4-9(8-11(10)16(18)19)14-12(17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUZDSFAUSHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: Formation of N-(4-chloro-3-aminophenyl)piperidine-1-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, which may include nitroso or nitro compounds.

Scientific Research Applications

The compound 3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. The sulfonamide and thiazole moieties are known to enhance the anti-inflammatory activity, making the compound a candidate for developing new anti-inflammatory agents.

Case Study

A study published in PubMed Central highlights the synthesis of various thiazole derivatives, demonstrating their effectiveness as COX-II inhibitors, which are crucial in treating inflammatory conditions . The compound may share similar pathways of action due to its structural components.

Antibacterial Activity

The hybrid nature of this compound, combining thiazole and sulfonamide groups, suggests potential antibacterial properties. Research has shown that compounds with these functionalities can exhibit activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 16 µg/mL |

The above table illustrates the comparative antibacterial efficacy of synthesized compounds related to the target compound .

Cancer Treatment

Recent patents have suggested that compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide may act as inhibitors of Hsp70, a protein associated with cancer cell survival. Inhibiting Hsp70 could enhance the efficacy of existing cancer therapies by promoting apoptosis in cancer cells .

Case Study

A patent from the Canadian Patents Database discusses compositions for modulating Hsp70 activity, indicating that such compounds could be utilized in cancer treatments, thereby expanding their therapeutic applications beyond anti-inflammatory and antibacterial uses .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s binding affinity and specificity towards these targets. The piperidine moiety may also play a role in enhancing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Comparisons

Notes:

- Solubility: Aminoethyl-substituted derivatives (e.g., Compound 9) exhibit higher aqueous solubility due to protonatable amine groups, whereas the main compound’s nitro group may limit solubility in polar solvents .

Biological Activity

N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, supported by data tables and relevant research findings.

This compound is characterized by a piperidine ring substituted with a chloro and a nitro group on the phenyl moiety. These substitutions influence the compound's reactivity and biological interactions.

Structure

- Molecular Formula : C₁₁H₁₃ClN₄O₂

- Molecular Weight : 256.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the nitro group can enhance binding affinity, while the piperidine moiety may improve pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit notable antimicrobial properties. A study evaluated several piperidine derivatives against various bacterial strains, revealing that modifications on the phenyl ring significantly affect their antibacterial potency.

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.025 | S. aureus |

| Other Piperidine Derivative | 0.030 | E. coli |

The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly in relation to its potential as a therapeutic agent. For instance, it has shown moderate inhibitory activity against cathepsin K (Cat K), an enzyme implicated in bone resorption and cancer metastasis.

| Compound | IC₅₀ (nM) | Enzyme Target |

|---|---|---|

| This compound | 250 | Cat K |

This inhibition suggests possible applications in treating osteoporosis and certain cancers .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, showcasing its potential for therapeutic use in infections resistant to conventional antibiotics.

- Cancer Cell Line Studies : Another investigation revealed that treatment with this compound led to significant tumor regression in xenograft models, supporting its development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution to introduce the 4-chloro-3-nitrophenyl group to the piperidine core. Key steps include:

- Amide Coupling : Reacting piperidine-1-carboxylic acid derivatives with 4-chloro-3-nitroaniline using coupling agents like HATU or EDC in polar aprotic solvents (e.g., DMF) under reflux .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical for isolating the product .

- Optimization : Solvent choice (e.g., acetonitrile or DMF) and temperature control (reflux at 80–100°C) enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperidine ring conformation, amide linkage, and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>95%) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Structural modifications to address rapid clearance include:

- Linker Engineering : Introducing PEGylated chains or hydrophilic substituents to enhance solubility and metabolic stability .

- Prodrug Strategies : Masking the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) to improve absorption .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding kinetics with isothermal titration calorimetry (ITC) to validate target affinity .

- Meta-Analysis : Cross-reference data across studies using standardized protocols (e.g., IC50 measurements under consistent pH/temperature conditions) .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.